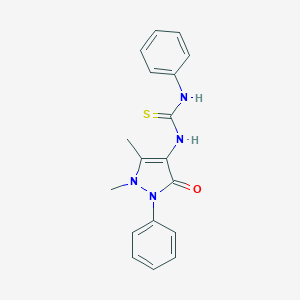

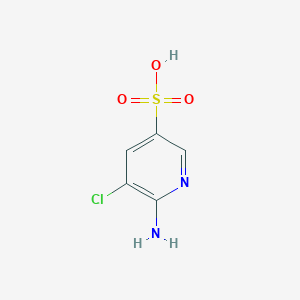

3-(4-Antipyrinyl)-1-phenyl-2-thiourea

Übersicht

Beschreibung

Antipyrinyl compounds are known to exhibit various biological activities . They are synthesized from the condensation of a primary amine with a carbonyl group . They can coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .

Synthesis Analysis

The synthesis of similar compounds, such as Schiff bases, involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis and characterization of perchlorate, nitrate, chloride, bromide, and iodide complexes of cobalt(II) with a new Schiff base ligand have been done by elemental analysis, electrical conductance in non-aqueous solvents, infrared and electronic and 1H NMR spectra as well as thermogravimetry .Molecular Structure Analysis

The UV-visible, magnetic susceptibility, and ESR spectral data suggest an octahedral geometry around the central metal ion in chloro and bromo complexes and a tetrahedral geometry around the central metal ion for perchlorate, nitrate, and iodide complexes .Chemical Reactions Analysis

Schiff bases are known to exhibit a variety of reactions. They can coordinate to various metal ions, which is essential for their applications . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties .Wissenschaftliche Forschungsanwendungen

Biological Activities and DNA Binding

Thiourea derivatives have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. These compounds show significant promise in biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential in medical and pharmaceutical research (Tahir et al., 2015).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their structure and activity relationship points to their utility in biochemical assays and environmental monitoring (Rahman et al., 2021).

Green Synthesis Approaches

Research on thioureas emphasizes the importance of environmentally friendly synthesis methods. A green synthesis approach for 1,3-disubstituted thiourea derivatives using solar energy and water as a solvent presents a sustainable method that reduces harmful byproducts, underscoring the environmental applications of thiourea compounds (Kumavat et al., 2013).

Antimicrobial and Antifungal Properties

Thiourea derivatives have been explored for their antimicrobial and antifungal activities, providing valuable insights into their potential as therapeutic agents. Their ability to inhibit the growth of various bacterial and fungal strains suggests their applicability in developing new antimicrobial and antifungal drugs (Abbas et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLLLUEADCXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199587 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |

CAS RN |

51641-29-3 | |

| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)

![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)